Corosolic Acid

Content Navigation

Crude Banaba extracts and non-specific analogs (ursolic acid) cause inconsistent glucose uptake data. Pure Corosolic Acid (>98%) is the validated tool. • Specific α-glucosidase inhibitor & GLUT4 translocation activator. • Pre-dissolved in ethanol for direct in-vitro use. • Guaranteed batch-to-batch purity for reproducible dose-response studies.

CAS Number

Product Name

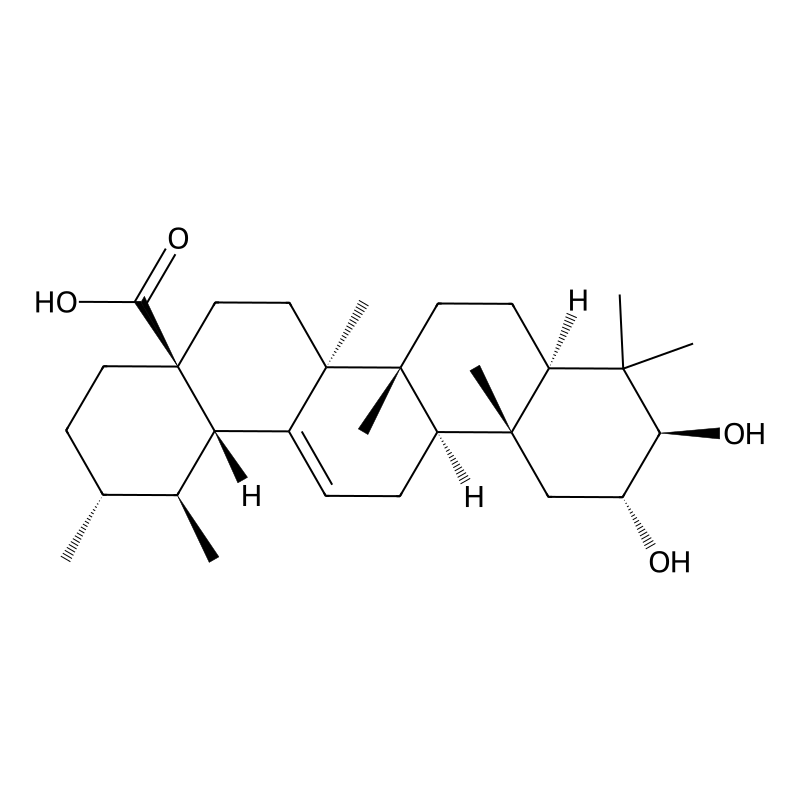

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Corosolic acid (CAS: 4547-24-4) is a naturally occurring pentacyclic triterpenoid, also known as 2α-hydroxyursolic acid. It is structurally related to other common triterpenoids such as ursolic acid and oleanolic acid. Primarily investigated for its role in regulating glucose metabolism, it is often referred to as 'plant insulin'. Due to its rigid, hydrophobic structure, corosolic acid has low solubility in water but is soluble in organic solvents like DMSO, methanol, and ethanol. This property is a critical consideration for its use in in-vitro assays and formulation development. High-purity (e.g., >98%) material is often required for reproducible results in pharmacological and clinical studies, as crude plant extracts contain very low concentrations of the active compound.

Research Fit

References

- [2] Qian, Y., et al. "Corosolic acid and its structural analogs: A systematic review of their biological activities and underlying mechanism of action." Phytomedicine 91 (2021): 153696.

- [5] Gallo, M. B., & Saravia, G. A. "Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review." Molecules 28.17 (2023): 6378.

- [6] Qian, Y., et al. "Corosolic acid and its structural analogs: A systematic review of their biological activities and underlying mechanism of action." ResearchGate.

Substituting Corosolic Acid with its close structural analogs, such as Ursolic Acid (UA) or Oleanolic Acid (OA), is a frequent cause of experimental failure. Corosolic Acid is 2α-hydroxyursolic acid, and this specific hydroxylation is critical for its distinct biological activity profile, particularly in metabolic regulation pathways. While UA and OA share the same pentacyclic triterpenoid backbone and exhibit some similar properties, they are not functionally equivalent. For example, the presence and position of hydroxyl groups directly influence enzyme binding and cellular interactions, leading to significant differences in potency and mechanism of action for targets like α-glucosidase. Procuring Corosolic Acid specifically is necessary for research targeting its unique insulin-mimetic effects, such as GLUT4 translocation, where analogs may not produce comparable outcomes. Using crude plant extracts is also inadequate for quantitative research, as the concentration of Corosolic Acid is typically very low (0.01-1%) and variable, precluding reproducible dose-response studies.

Substitution Risk

References

- [2] Qian, Y., et al. "Corosolic acid and its structural analogs: A systematic review of their biological activities and underlying mechanism of action." Phytomedicine 91 (2021): 153696.

- [5] Gallo, M. B., & Saravia, G. A. "Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review." Molecules 28.17 (2023): 6378.

- [12] Miura, T., et al. "Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice." Biological & pharmaceutical bulletin 27.7 (2004): 1103-1105.

- [14] Miura, T., et al. "Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice." SciSpace.

- [15] Ni, W., et al. "Inhibitory effect of corosolic acid on α-glucosidase: kinetics, interaction mechanism, and molecular simulation." Journal of the Science of Food and Agriculture 99.13 (2019): 5885-5893.

- [26] Woźniak, Ł., Skąpska, S., & Marszałek, K. (2015). Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential. Molecules, 20(9), 17174–17192.

- [33] Patel, A. J., Shah, M. B., & Singh, R. P. (2020). Development and Validation of RP-HPLC Method for Estimation of Corosolic Acid from Leaves of Lagerstroemia speciosa. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 529-541.

α-Glucosidase Inhibition vs. Other Triterpenoids

Corosolic acid demonstrates potent, uncompetitive inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. Its inhibitory activity, with an IC50 value of 13.5 µM, is significantly stronger than that reported for its close structural analog, Ursolic Acid, in similar assays. For comparison, other triterpenoids like 3-oxolupenal and katononic acid show IC50 values of 141.8 µM and 194.8 µM, respectively, highlighting the superior potency of Corosolic Acid for this specific target. This makes high-purity Corosolic Acid a more effective tool for studies aimed at modulating postprandial glucose levels via enzymatic inhibition.

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 13.5 µM |

| Comparator Or Baseline | Ursolic Acid (reported range ~12.1–35.6 μM for various triterpenoids); 3-oxolupenal (141.8 µM) |

| Quantified Difference | Approximately 10.5-fold more potent than 3-oxolupenal |

| Conditions | In-vitro enzyme inhibition assay using yeast α-glucosidase (S. cerevisiae). |

For researchers studying carbohydrate metabolism, the higher, specific inhibitory potency of Corosolic Acid allows for lower effective concentrations, reducing potential off-target effects compared to less potent analogs.

GLUT4 Translocation in Muscle Cells

A primary mechanism for Corosolic Acid's hypoglycemic effect is its ability to promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle cells, a key step in glucose uptake. In a study using KK-Ay mice, an animal model for type 2 diabetes, a single oral dose of 10 mg/kg Corosolic Acid significantly increased GLUT4 translocation from the low-density microsomal membrane to the plasma membrane. This insulin-mimetic action is a specific, well-documented attribute of Corosolic Acid. While other triterpenoids like Ursolic Acid have broad biological activities, the direct, quantified evidence for promoting GLUT4 translocation is a key differentiator for Corosolic Acid in metabolic research.

| Evidence Dimension | Muscle GLUT4 Translocation vs. Control |

| Target Compound Data | Significantly increased GLUT4 in plasma membrane vs. control (p<0.05) |

| Comparator Or Baseline | Vehicle control group in the same study |

| Quantified Difference | Statistically significant increase in GLUT4 translocation |

| Conditions | In-vivo study in KK-Ay mice (type 2 diabetes model) after a single 10 mg/kg oral dose. |

This specific mechanism of action justifies the procurement of Corosolic Acid over general triterpenoids for research focused on insulin-sensitizing pathways and glucose uptake in peripheral tissues.

Defined Solubility for Assay Reproducibility

Corosolic acid has poor aqueous solubility but is readily soluble in common laboratory solvents, including methanol (1 mg/mL) and DMSO. This contrasts with the often-variable solubility of crude extracts or less-characterized analogs. The use of high-purity, crystalline Corosolic Acid with a defined solubility profile is essential for creating stock solutions that ensure accurate and reproducible dosing in cell-based assays and enzyme kinetic studies. While structurally similar compounds like Ursolic Acid also have low water solubility, formulating them can present different challenges; for instance, nanostructured lipid carriers have been specifically developed to improve the stability and delivery of Ursolic Acid in cosmetic formulations, indicating that each compound requires a specific handling strategy. Procuring pure Corosolic Acid mitigates the variability inherent in crude mixtures and avoids the need for extensive formulation development that might be required for other, less-defined materials.

| Evidence Dimension | Solubility in Methanol |

| Target Compound Data | 1 mg/mL (clear, colorless solution) |

| Comparator Or Baseline | Crude Plant Extracts (highly variable, low concentration); Other Triterpenoids (require individual solubility and formulation optimization) |

| Quantified Difference | Provides a defined, reproducible starting concentration not possible with crude extracts. |

| Conditions | Standard laboratory solvent preparation. |

Predictable solubility ensures dose accuracy and experimental reproducibility, saving time and resources by avoiding the troubleshooting associated with poorly characterized or insoluble materials.

Lead Compound for Type 2 Diabetes Screening

Due to its potent and specific inhibition of α-glucosidase and its proven ability to stimulate GLUT4 translocation in muscle cells, high-purity Corosolic Acid is the right choice as a positive control or benchmark compound in assays screening for new anti-diabetic agents. Its defined mechanism distinguishes it from broader-acting triterpenoids like Ursolic or Oleanolic acid.

Insulin-Sensitizing Mechanisms in Muscle Cells

Researchers studying insulin signaling pathways should prioritize Corosolic Acid. Its demonstrated effect on increasing GLUT4 at the plasma membrane provides a specific tool to investigate the downstream effects of enhanced glucose transport in myotubes and other insulin-responsive cells, an effect not as clearly defined for its analogs.

Nutraceutical Formulation for Glycemic Control

The established solubility of Corosolic Acid in organic solvents like ethanol and its documented in-vivo efficacy in animal models make it a suitable candidate for developing advanced formulations, such as softgels or lipid-based delivery systems, aimed at improving bioavailability for blood sugar management studies. Using the pure compound avoids the formulation complexities and dosage inconsistencies of working with crude Banaba leaf extracts.

Application Fit

References

- [7] Kovacs, W. R. Corosolic acid formulation and its application for weight-loss management and blood sugar balance. US Patent 7,713,546.

- [12] Miura, T., et al. "Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice." Biological & pharmaceutical bulletin 27.7 (2004): 1103-1105.

- [14] Miura, T., et al. "Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice." SciSpace.

- [15] Ni, W., et al. "Inhibitory effect of corosolic acid on α-glucosidase: kinetics, interaction mechanism, and molecular simulation." Journal of the Science of Food and Agriculture 99.13 (2019): 5885-5893.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Sivakumar G, Vail DR, Nair V, Medina-Bolivar F, Lay JO Jr. Plant-based corosolic acid: future anti-diabetic drug? Biotechnol J. 2009 Dec;4(12):1704-11. doi: 10.1002/biot.200900207. Review. PubMed PMID: 19946881.

Explore Compound Types

O4Si-4